molecular formula C7H11NO4 B1588704 ethyl (2E)-2-methoxyimino-3-oxobutanoate CAS No. 60846-14-2

ethyl (2E)-2-methoxyimino-3-oxobutanoate

Cat. No. B1588704
M. Wt: 173.17 g/mol
InChI Key: HASOOENYFDJEAK-SOFGYWHQSA-N
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Patent
US04152432

Procedure details

6.1 kg of potassium carbonate were added at 20°-25° C. to a mixture of 4.69 kg of ethyl 2-acetyl-2-hydroxyiminoacetate (equal to 4.21 kg of pure product) in 21 liters of anhydrous pure acetone and after stirring the suspension for 10 minutes, 3.72 kg of dimethyl sulfate were added at 20°-25° C. The mixture was poured into 126 liters of demineralized water and was extracted 4 times with 5 liters and then with 2 liters of methylene chloride. The combined extracts were washed with 10 liters of demineralized water, were dried and vacuum filtered. The filter was rinsed with 2 liters of methylene chloride and the filtrate was evaporated to dryness under reduced pressure to obtain 4.88 kg of ethyl 2-acetyl-2-methoxyiminoacetate with an Rf=0.7 (thin layer chromatography -9- 1 methylene chloride-ethyl acetate eluant). The product was identical to that product in Step A of Example 3.
Quantity
6.1 kg
Type
reactant
Reaction Step One
Quantity
4.69 kg
Type
reactant
Reaction Step One
Quantity
21 L
Type
solvent
Reaction Step One
Quantity
3.72 kg
Type
reactant
Reaction Step Two
Name
Quantity
126 L
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](=O)([O-])[O-].[K+].[K+].[C:7]([C:10](=[N:16][OH:17])[C:11]([O:13][CH2:14][CH3:15])=[O:12])(=[O:9])[CH3:8].S(OC)(OC)(=O)=O.O>CC(C)=O>[C:7]([C:10](=[N:16][O:17][CH3:1])[C:11]([O:13][CH2:14][CH3:15])=[O:12])(=[O:9])[CH3:8] |f:0.1.2|

Inputs

Step One
Name
Quantity
6.1 kg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
4.69 kg
Type
reactant
Smiles
C(C)(=O)C(C(=O)OCC)=NO
Name
Quantity
21 L
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
3.72 kg
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Step Three
Name
Quantity
126 L
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
after stirring the suspension for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
was extracted 4 times with 5 liters
WASH
Type
WASH
Details
The combined extracts were washed with 10 liters of demineralized water
CUSTOM
Type
CUSTOM
Details
were dried
FILTRATION
Type
FILTRATION
Details
vacuum filtered
WASH
Type
WASH
Details
The filter was rinsed with 2 liters of methylene chloride
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated to dryness under reduced pressure

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C)(=O)C(C(=O)OCC)=NOC
Measurements
Type Value Analysis
AMOUNT: MASS 4.88 kg
YIELD: CALCULATEDPERCENTYIELD 95.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04152432

Procedure details

6.1 kg of potassium carbonate were added at 20°-25° C. to a mixture of 4.69 kg of ethyl 2-acetyl-2-hydroxyiminoacetate (equal to 4.21 kg of pure product) in 21 liters of anhydrous pure acetone and after stirring the suspension for 10 minutes, 3.72 kg of dimethyl sulfate were added at 20°-25° C. The mixture was poured into 126 liters of demineralized water and was extracted 4 times with 5 liters and then with 2 liters of methylene chloride. The combined extracts were washed with 10 liters of demineralized water, were dried and vacuum filtered. The filter was rinsed with 2 liters of methylene chloride and the filtrate was evaporated to dryness under reduced pressure to obtain 4.88 kg of ethyl 2-acetyl-2-methoxyiminoacetate with an Rf=0.7 (thin layer chromatography -9- 1 methylene chloride-ethyl acetate eluant). The product was identical to that product in Step A of Example 3.
Quantity
6.1 kg
Type
reactant
Reaction Step One
Quantity
4.69 kg
Type
reactant
Reaction Step One
Quantity
21 L
Type
solvent
Reaction Step One
Quantity
3.72 kg
Type
reactant
Reaction Step Two
Name
Quantity
126 L
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](=O)([O-])[O-].[K+].[K+].[C:7]([C:10](=[N:16][OH:17])[C:11]([O:13][CH2:14][CH3:15])=[O:12])(=[O:9])[CH3:8].S(OC)(OC)(=O)=O.O>CC(C)=O>[C:7]([C:10](=[N:16][O:17][CH3:1])[C:11]([O:13][CH2:14][CH3:15])=[O:12])(=[O:9])[CH3:8] |f:0.1.2|

Inputs

Step One
Name
Quantity
6.1 kg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
4.69 kg
Type
reactant
Smiles
C(C)(=O)C(C(=O)OCC)=NO
Name
Quantity
21 L
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
3.72 kg
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Step Three
Name
Quantity
126 L
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
after stirring the suspension for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
was extracted 4 times with 5 liters
WASH
Type
WASH
Details
The combined extracts were washed with 10 liters of demineralized water
CUSTOM
Type
CUSTOM
Details
were dried
FILTRATION
Type
FILTRATION
Details
vacuum filtered
WASH
Type
WASH
Details
The filter was rinsed with 2 liters of methylene chloride
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated to dryness under reduced pressure

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C)(=O)C(C(=O)OCC)=NOC
Measurements
Type Value Analysis
AMOUNT: MASS 4.88 kg
YIELD: CALCULATEDPERCENTYIELD 95.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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